molecular formula C17H20BF3N2O3 B1412889 1H-Pyrazole, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[[3-(trifluoromethoxy)phenyl]methyl]- CAS No. 1604036-63-6

1H-Pyrazole, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[[3-(trifluoromethoxy)phenyl]methyl]-

Cat. No.: B1412889
CAS No.: 1604036-63-6
M. Wt: 368.2 g/mol
InChI Key: OPCHNRUZOKAKSU-UHFFFAOYSA-N
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Description

1H-Pyrazole, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[[3-(trifluoromethoxy)phenyl]methyl]- is a complex organic compound that features a pyrazole ring substituted with a trifluoromethoxybenzyl group and a dioxaborolane moiety

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a versatile building block for the construction of more complex molecules. Its dioxaborolane moiety is particularly useful in cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

Biology

The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development. It can be used to synthesize potential therapeutic agents for various diseases.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. They may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[[3-(trifluoromethoxy)phenyl]methyl]- typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Trifluoromethoxybenzyl Group: This step involves the alkylation of the pyrazole ring with a trifluoromethoxybenzyl halide in the presence of a base such as potassium carbonate.

    Attachment of the Dioxaborolane Moiety: The final step involves the coupling of the pyrazole derivative with a dioxaborolane reagent, typically using a palladium-catalyzed cross-coupling reaction under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the trifluoromethoxybenzyl group, potentially converting it to a hydroxyl group.

    Substitution: The dioxaborolane moiety can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling, to introduce various aryl or vinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Palladium catalysts, along with bases like potassium carbonate, are commonly employed in cross-coupling reactions.

Major Products

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Hydroxylated benzyl derivatives.

    Substitution: Various aryl or vinyl-substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[[3-(trifluoromethoxy)phenyl]methyl]- involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with hydroxyl groups, making it useful in enzyme inhibition. The trifluoromethoxybenzyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole: Lacks the trifluoromethoxybenzyl group, making it less lipophilic.

    1-(3-Trifluoromethoxybenzyl)-1H-pyrazole: Lacks the dioxaborolane moiety, reducing its versatility in cross-coupling reactions.

    4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(4-methoxybenzyl)-1H-pyrazole: Similar structure but with a methoxy group instead of a trifluoromethoxy group, affecting its chemical properties.

Uniqueness

The combination of the dioxaborolane moiety and the trifluoromethoxybenzyl group in 1H-Pyrazole, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[[3-(trifluoromethoxy)phenyl]methyl]- makes it unique

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[[3-(trifluoromethoxy)phenyl]methyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BF3N2O3/c1-15(2)16(3,4)26-18(25-15)13-9-22-23(11-13)10-12-6-5-7-14(8-12)24-17(19,20)21/h5-9,11H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCHNRUZOKAKSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC(=CC=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-Pyrazole, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[[3-(trifluoromethoxy)phenyl]methyl]-
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1H-Pyrazole, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[[3-(trifluoromethoxy)phenyl]methyl]-
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1H-Pyrazole, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[[3-(trifluoromethoxy)phenyl]methyl]-
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1H-Pyrazole, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[[3-(trifluoromethoxy)phenyl]methyl]-
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1H-Pyrazole, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[[3-(trifluoromethoxy)phenyl]methyl]-
Reactant of Route 6
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1H-Pyrazole, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[[3-(trifluoromethoxy)phenyl]methyl]-

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